molecular formula C14H20O2 B14740389 Propyl 4-tert-butylbenzoate CAS No. 6282-27-5

Propyl 4-tert-butylbenzoate

Cat. No.: B14740389
CAS No.: 6282-27-5
M. Wt: 220.31 g/mol
InChI Key: IFFIRJMHMXRNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-tert-butylbenzoate is an organic compound with the molecular formula C14H20O2. It is an ester derived from 4-tert-butylbenzoic acid and propanol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 4-tert-butylbenzoate can be synthesized through the esterification of 4-tert-butylbenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 4-tert-butylbenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-tert-butylbenzoic acid

    Reduction: 4-tert-butylbenzyl alcohol

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Propyl 4-tert-butylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.

    Medicine: It serves as a model compound for studying ester-based drug delivery systems.

    Industry: this compound is utilized in the formulation of cosmetics and personal care products due to its stability and non-toxic nature.

Mechanism of Action

The mechanism of action of propyl 4-tert-butylbenzoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 4-tert-butylbenzoic acid and propanol. The released acid can interact with cellular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 4-tert-butylbenzoate
  • Ethyl 4-tert-butylbenzoate
  • Butyl 4-tert-butylbenzoate

Comparison: Propyl 4-tert-butylbenzoate is unique due to its specific ester group, which influences its solubility, reactivity, and applications. Compared to methyl and ethyl esters, this compound has a longer carbon chain, which can affect its hydrophobicity and interaction with biological membranes. Butyl 4-tert-butylbenzoate, on the other hand, has an even longer carbon chain, making it more hydrophobic and potentially altering its applications in different formulations.

Properties

CAS No.

6282-27-5

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

propyl 4-tert-butylbenzoate

InChI

InChI=1S/C14H20O2/c1-5-10-16-13(15)11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3

InChI Key

IFFIRJMHMXRNHD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.